Sultamicillin tosylate dihydrate

Description

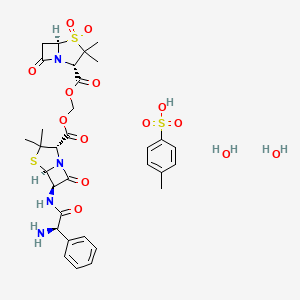

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O9S2.C7H8O3S.2H2O/c1-24(2)17(29-20(32)16(21(29)39-24)27-19(31)15(26)12-8-6-5-7-9-12)22(33)37-11-38-23(34)18-25(3,4)40(35,36)14-10-13(30)28(14)18;1-6-2-4-7(5-3-6)11(8,9)10;;/h5-9,14-18,21H,10-11,26H2,1-4H3,(H,27,31);2-5H,1H3,(H,8,9,10);2*1H2/t14-,15-,16-,17+,18+,21-;;;/m1.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVDAMRBJYZXRW-ZAKZIJIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C4C(S(=O)(=O)C5N4C(=O)C5)(C)C)C.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)[C@H]4C(S(=O)(=O)[C@H]5N4C(=O)C5)(C)C)C.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42N4O14S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

802.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"sultamicillin tosylate dihydrate synthesis and characterization"

An In-depth Technical Guide to the Synthesis and Characterization of Sultamicillin Tosylate Dihydrate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of this compound, a mutual prodrug of ampicillin and the β-lactamase inhibitor sulbactam.[1][2] Designed for researchers, scientists, and drug development professionals, this document delves into the chemical principles underpinning its synthesis and the analytical techniques required for its thorough characterization, ensuring scientific integrity and practical applicability.

Introduction: The Rationale Behind a Mutual Prodrug

Sultamicillin is a prime example of a codrug, where two therapeutic agents, ampicillin and sulbactam, are chemically linked to improve their pharmacokinetic properties.[2] Ampicillin, a broad-spectrum penicillin antibiotic, is susceptible to degradation by β-lactamase enzymes produced by resistant bacteria. Sulbactam, a β-lactamase inhibitor, protects ampicillin from such degradation, thereby extending its antibacterial spectrum.[2] The formation of sultamicillin as a double ester enhances oral absorption compared to the simultaneous administration of ampicillin and sulbactam.[2] Following oral administration, sultamicillin is hydrolyzed in the intestinal wall, releasing ampicillin and sulbactam in a 1:1 molar ratio.[2] The tosylate dihydrate salt form is often preferred for its stability and crystalline nature.

Synthesis of this compound: A Stepwise Approach

The synthesis of this compound is a multi-step process that involves the formation of the core sultamicillin molecule, followed by its conversion to the tosylate salt and subsequent hydration. The following is a scientifically grounded, step-by-step methodology.

Formation of the Sultamicillin Core

The core of sultamicillin is a methylene diester of ampicillin and sulbactam. A plausible synthetic route involves the reaction of a protected ampicillin derivative with an activated form of sulbactam.

Experimental Protocol:

-

Protection of Ampicillin: The amino group of ampicillin is first protected to prevent side reactions. This can be achieved using a suitable protecting group, such as a benzyloxycarbonyl (Cbz) group.

-

Activation of Sulbactam: Sulbactam is activated to facilitate esterification. This can be done by converting it to an acid chloride or by using a coupling agent.

-

Esterification: The protected ampicillin is reacted with the activated sulbactam in the presence of a suitable base and solvent system. This step forms the sultamicillin core with the amino group still protected.

-

Deprotection: The protecting group on the ampicillin moiety is removed to yield the free amino group, resulting in the formation of sultamicillin base.

Formation of the Tosylate Salt

The sultamicillin base is then converted to its tosylate salt to improve its stability and handling properties.

Experimental Protocol:

-

Dissolution: The synthesized sultamicillin base is dissolved in a suitable organic solvent, such as isopropanol, at a slightly elevated temperature (e.g., 50-60°C).[3]

-

Addition of p-Toluenesulfonic Acid: A solution of p-toluenesulfonic acid in the same solvent is added dropwise to the sultamicillin solution with continuous stirring.

-

Crystallization: The reaction mixture is then cooled to a lower temperature (e.g., 20-25°C) to induce crystallization of the sultamicillin tosylate salt.[3]

-

Isolation: The crystalline product is isolated by filtration and washed with a small amount of cold solvent.

Formation of the Dihydrate

The final step is the formation of the stable dihydrate form. This is often achieved through controlled crystallization from a solvent system containing water.

Experimental Protocol:

-

Recrystallization: The isolated sultamicillin tosylate is dissolved in a hot mixture of a polar organic solvent (e.g., isopropyl alcohol) and water.[3]

-

Controlled Cooling: The solution is slowly cooled to room temperature and then further chilled to promote the formation of well-defined crystals of the dihydrate.

-

Filtration and Drying: The resulting crystals of this compound are collected by filtration, washed with a cold solvent mixture, and dried under controlled conditions to achieve the desired water content.

Caption: Synthesis workflow for this compound.

Characterization of this compound

A thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and quality. The following analytical techniques are routinely employed.

Physical Properties

This compound is a white to yellowish-white crystalline powder.[4] It is freely soluble in methanol, acetonitrile, and ethanol, but only very slightly soluble in water.[4]

| Property | Description | Reference |

| Appearance | White to yellowish-white crystalline powder | [4] |

| Solubility | Freely soluble in methanol, acetonitrile, ethanol; very slightly soluble in water | [4] |

Spectroscopic Analysis

UV-Vis spectroscopy is a simple and effective method for the initial identification and quantification of this compound.

Experimental Protocol:

-

Solvent: Methanol is a suitable solvent for preparing solutions of this compound.[1][5]

-

Standard Solution Preparation: A standard stock solution (e.g., 1000 µg/ml) is prepared by accurately weighing and dissolving the reference standard in methanol. Working standards of desired concentrations are prepared by diluting the stock solution with the mobile phase (for HPLC) or methanol.[5]

-

UV Scan: The UV spectrum is recorded over a range of 200-400 nm.[1][5]

This compound exhibits a maximum absorbance (λmax) at approximately 225 nm.[1][5]

IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule and confirming its structure.

Experimental Protocol:

-

Sample Preparation: The sample is typically prepared as a paste or a KBr disc.

-

Spectral Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

The IR spectrum of this compound should be compared with a reference spectrum. A specific polymorphic form (Form 2) of sultamicillin tosylate is characterized by IR absorption bands at approximately 2978, 1793, 1689, 1498, 1459, 1326, 1175, 1126, 1009, 975, 684, and 570 cm⁻¹.[3]

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity and assay of this compound.

Experimental Protocol:

-

Instrumentation: A standard HPLC system with a UV detector is used.

-

Chromatographic Conditions:

-

Column: A C18 column (e.g., Phenomenex C18, 150 mm x 4.6 mm, 5 µm) is commonly used.[1][5]

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 45:55 v/v) is often employed.[1][5] An alternative mobile phase consists of acetonitrile and an acetate buffer (pH 3) in a 60:40 ratio.[6]

-

Detection Wavelength: The UV detector is set to 225 nm.[1][5]

-

Injection Volume: A 20 µl injection volume is standard.[6]

-

-

System Suitability: The system suitability is assessed by parameters such as theoretical plates, tailing factor, and repeatability of injections.

Under these conditions, this compound typically elutes at around 6.9 minutes.[1][5] The method should be validated according to ICH guidelines for linearity, accuracy, precision, and robustness.[1][5]

| Parameter | Typical Value/Range | Reference |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | [1][5] |

| Mobile Phase | Acetonitrile:Water (45:55) or Acetonitrile:Acetate buffer (pH 3) (60:40) | [1][5][6] |

| Flow Rate | 1.0 ml/min | [1][5] |

| Detection | UV at 225 nm | [1][5] |

| Linearity Range | 10-60 µg/ml | [1][5] |

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of the compound, including its melting point and water content.

A specific polymorphic form of sultamicillin tosylate has been reported with a DSC peak at 177.52°C.[3] The water content, which should be between 4.0% and 6.0%, can be determined by Karl Fischer titration.[4]

X-Ray Diffraction (XRD)

XRD is essential for studying the crystalline structure and identifying different polymorphic forms of this compound. A specific polymorphic form (Form 2) has been characterized by XRD peaks at 2-theta values of 14.78, 15.92, 19.34, and 20.70.[3]

Caption: Analytical workflow for the characterization of this compound.

Conclusion

The synthesis and characterization of this compound require a systematic and well-documented approach. This guide has outlined a plausible synthetic pathway and detailed the essential analytical techniques for its comprehensive characterization. Adherence to these methodologies will ensure the production of a high-quality active pharmaceutical ingredient and facilitate further research and development in the field of antibacterial agents.

References

- Ganesh, B., Kalshetti, M., & Sanket, A. (2018). Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. International Journal for Pharmaceutical Research Scholars, 7(2), 42-49. [Link]

- Japanese Pharmacopoeia. (2016). Sultamicillin Tosilate. Official Monographs for Part I. [Link]

- Ganesh, B., Kalshetti, M., & Sanket, A. (2018). Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. International Journal for Pharmaceutical Research Scholars. [Link]

- Semantic Scholar. (n.d.). Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. [Link]

- ResearchGate. (2018). Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. [Link]

- Google Patents. (1984).

- ResearchGate. (2018). DEVELOPMENT OF NEW VALIDATED METHOD FOR THE DETERMINATION OF SULTAMICILLIN TOSYLATE IN TABLET DOSAGE FORMS BY RP-HPLC. [Link]

- DrugBank. (n.d.).

- Google Patents. (2007).

- European Pharmacopoeia. (n.d.).

- Atlantis Press. (2016).

- PubChem. (n.d.).

- Pharmaffiliates. (n.d.).

- Wikipedia. (n.d.). Sultamicillin. [Link]

- ResearchGate. (2020). Determination of sultamicillin in bulk and pharmaceutical preparations via derivatization with NBD-Cl by spectrophotometry. [Link]

- precisionFDA. (n.d.).

Sources

- 1. scispace.com [scispace.com]

- 2. Sultamicillin - Wikipedia [en.wikipedia.org]

- 3. WO2007004239A1 - New polymorphic form of sultamicillin tosylate and a process therefor - Google Patents [patents.google.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC - IJPRS [ijprs.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Mechanism of Action of Sultamicillin Against Resistant Bacteria

Executive Summary

In an era defined by the escalating threat of antimicrobial resistance, the strategic re-evaluation of established combination therapies is paramount. Sultamicillin, a mutual prodrug of ampicillin and sulbactam, represents a potent and enduring example of a successful dual-pronged strategy against bacterial pathogens.[1] This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning sultamicillin's efficacy, with a particular focus on its action against bacteria that have developed resistance to traditional beta-lactam antibiotics. We will delve into the synergistic interplay of its constituent components, the specific biochemical pathways it disrupts, and the laboratory methodologies used to validate its activity. This document is intended for researchers, clinicians, and drug development professionals seeking a detailed understanding of how sultamicillin circumvents key bacterial defense mechanisms.

The Molecular Architecture of a Targeted Assault

Sultamicillin is ingeniously designed as a single chemical entity, a double ester linking ampicillin and the beta-lactamase inhibitor sulbactam.[2][3] This prodrug configuration enhances oral bioavailability, a significant advantage for outpatient treatment.[2] Following oral administration, sultamicillin is readily absorbed from the gastrointestinal tract and rapidly hydrolyzed by esterases during first-pass metabolism, releasing equimolar concentrations of ampicillin and sulbactam into systemic circulation.[1][4] This ensures the simultaneous delivery of both the primary bactericidal agent and its protective inhibitor to the site of infection, a critical factor for its synergistic action.[1]

Ampicillin: The Bactericidal Core

Ampicillin, a member of the aminopenicillin class of beta-lactam antibiotics, forms the bactericidal foundation of sultamicillin.[5] Its mechanism of action is the targeted inhibition of bacterial cell wall synthesis, a process essential for maintaining the structural integrity of the bacterial cell, particularly during growth and division.[6][7]

The key steps in ampicillin's mechanism are:

-

Target Recognition: Ampicillin specifically targets and binds to a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[8][9] PBPs are transpeptidases and carboxypeptidases located on the bacterial cell membrane, crucial for the final steps of peptidoglycan synthesis.[6][7]

-

Inhibition of Peptidoglycan Synthesis: By covalently binding to the active site of these PBPs, ampicillin inhibits their enzymatic activity.[10] This action blocks the transpeptidation step, which is responsible for the cross-linking of peptidoglycan chains.[2][7]

-

Induction of Cell Lysis: The disruption of peptidoglycan cross-linking results in a structurally compromised and weakened cell wall.[6] The bacterium can no longer withstand the internal osmotic pressure, leading to cell lysis and death.[11] This bactericidal action is most effective against actively multiplying bacteria.[4][12]

Sulbactam: The Protective Shield

The widespread efficacy of penicillins has been severely undermined by the evolution of bacterial resistance, most commonly through the production of beta-lactamase enzymes.[13][14] These enzymes hydrolyze the amide bond in the characteristic beta-lactam ring of the antibiotic, rendering it inactive before it can reach its PBP target.[1][13]

Sulbactam is a potent, mechanism-based inhibitor of a wide variety of beta-lactamases.[15] Its primary role is to protect ampicillin from enzymatic degradation.[9][10] Sulbactam functions as a "suicide inhibitor" through the following process:

-

Competitive Binding: Sulbactam, structurally similar to penicillin, is recognized by and binds to the active site of the beta-lactamase enzyme.[16]

-

Irreversible Inactivation: It forms a stable, covalent acyl-enzyme intermediate with the beta-lactamase, which is only very slowly hydrolyzed.[17] This effectively renders the enzyme non-functional, preventing it from destroying ampicillin.[15][16]

By neutralizing the primary defense of resistant bacteria, sulbactam restores and expands the spectrum of ampicillin's activity to include many beta-lactamase-producing strains.[2][18] While sulbactam itself possesses weak intrinsic antibacterial activity against a limited number of bacterial species, its principal contribution is its synergistic partnership with ampicillin.[15][19]

Synergistic Action Against Resistant Pathogens

The co-administration of ampicillin and sulbactam results in a powerful synergistic effect, where the combined antibacterial activity is significantly greater than the sum of the individual components.[1] This synergy is most pronounced against bacterial species where beta-lactamase production is the major mechanism of resistance.[15] Sultamicillin has demonstrated a broad spectrum of activity against many clinically significant Gram-positive and Gram-negative bacteria, including strains resistant to ampicillin alone.[12][18]

Overcoming Resistance in Key Pathogens

Sultamicillin is particularly effective against beta-lactamase-producing strains of:

-

Haemophilus influenzae : A common cause of respiratory tract infections, including otitis media and sinusitis.[18][20]

-

Moraxella catarrhalis : Another significant respiratory pathogen where beta-lactamase production is prevalent.[20]

-

Staphylococcus aureus : Effective against penicillinase-producing strains (not MRSA, where resistance is PBP-mediated).[12][21]

-

Escherichia coli, Klebsiella species, and Proteus mirabilis : Common Gram-negative pathogens causing urinary tract and other infections.[12][21]

-

Anaerobes , including Bacteroides fragilis .[12]

Mechanisms of Resistance to Sultamicillin

Despite its efficacy, bacterial resistance to sultamicillin can emerge through several mechanisms that either circumvent the action of ampicillin or are not susceptible to sulbactam's inhibitory effect.

-

Alterations in Penicillin-Binding Proteins (PBPs): This is a primary mechanism of resistance in Gram-positive bacteria.[22] Mutations in the genes encoding PBPs can reduce the binding affinity of ampicillin for its target, rendering it less effective even in the presence of sulbactam.[18] This is the mechanism behind methicillin-resistant Staphylococcus aureus (MRSA).

-

Production of Non-Inhibited Beta-Lactamases: Some classes of beta-lactamases, such as certain AmpC cephalosporinases (Class C) and carbapenemases (Classes B and D), are not effectively inhibited by sulbactam.[17]

-

Hyperproduction of Beta-Lactamases: Bacteria may overproduce susceptible beta-lactamases to a level that overwhelms the fixed concentration of sulbactam, allowing for the degradation of ampicillin.[18]

-

Reduced Permeability: In Gram-negative bacteria, modifications to porin channels in the outer membrane can restrict the entry of both ampicillin and sulbactam into the cell, reducing their access to their respective targets.[23][24]

In-Vitro Methodologies for Efficacy Validation

The assessment of sultamicillin's activity against resistant bacteria relies on standardized laboratory protocols. These experiments are crucial for surveillance, clinical decision-making, and drug development.

Protocol: Antimicrobial Susceptibility Testing (AST) via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To quantify the in-vitro activity of sultamicillin against a bacterial isolate.

Materials:

-

Sultamicillin analytical standard (typically a 2:1 ampicillin:sulbactam ratio).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

96-well microtiter plates.

-

Bacterial isolate suspension standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL).

-

Spectrophotometer or plate reader.

Step-by-Step Methodology:

-

Preparation of Antibiotic Dilutions: Prepare a serial two-fold dilution of sultamicillin in CAMHB across the wells of a 96-well plate. Concentrations should span the expected MIC range for the test organism.

-

Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the diluted bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours under ambient air conditions.

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of sultamicillin at which there is no visible growth. This can be confirmed by reading the optical density at 600 nm.

Protocol: Beta-Lactamase Inhibition Assay

This spectrophotometric assay quantifies the ability of sulbactam to inhibit a specific beta-lactamase enzyme using a chromogenic substrate.[1]

Objective: To measure the inhibitory activity of sulbactam against a purified beta-lactamase.

Materials:

-

Purified beta-lactamase enzyme.

-

Sulbactam analytical standard.

-

Nitrocefin (a chromogenic cephalosporin).

-

Phosphate buffer (pH 7.0).

-

Spectrophotometer capable of kinetic measurements at 486 nm.

-

Cuvettes.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of the beta-lactamase enzyme, sulbactam (at various concentrations), and nitrocefin in phosphate buffer.

-

Inhibitor Incubation: In a cuvette, mix the purified beta-lactamase enzyme with a specific concentration of sulbactam. Incubate for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor binding.

-

Reaction Initiation: Add the nitrocefin solution to the cuvette to start the enzymatic reaction.

-

Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at 486 nm over time. The hydrolysis of the beta-lactam ring in nitrocefin results in a color change from yellow to red, which is directly proportional to enzyme activity.[1]

-

Data Analysis: Calculate the rate of hydrolysis for each concentration of sulbactam. Compare these rates to a control reaction without sulbactam to determine the extent of inhibition and calculate parameters such as the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: In-Vitro Activity of Sultamicillin

The following table summarizes representative MIC data, illustrating the potency of sultamicillin against beta-lactamase-producing (+) and non-producing (-) strains.

| Organism | Beta-Lactamase Status | Ampicillin MIC (µg/mL) | Sultamicillin (Ampicillin/Sulbactam) MIC (µg/mL) |

| Haemophilus influenzae | - | ≤1 | ≤1 |

| Haemophilus influenzae | + | >16 | 2 |

| Staphylococcus aureus | - | ≤0.25 | ≤0.25 |

| Staphylococcus aureus | + | >32 | 1 |

| Escherichia coli | - | 4 | 4 |

| Escherichia coli | + | >64 | 8 |

Note: Data are illustrative and compiled from general knowledge in scientific literature. Actual MIC values can vary significantly between isolates.

Conclusion

Sultamicillin's mechanism of action is a paradigm of effective combination therapy, directly addressing a prevalent mechanism of bacterial resistance. By pairing the cell wall synthesis inhibitor ampicillin with the beta-lactamase inhibitor sulbactam, it achieves a synergistic bactericidal effect that restores activity against many ampicillin-resistant pathogens.[1][18] While emergent resistance mechanisms necessitate ongoing vigilance, sultamicillin remains a valuable therapeutic option.[18] A thorough understanding of its dual-action mechanism, grounded in the experimental validation of its in-vitro activity, is essential for its appropriate clinical application and for guiding the future development of antimicrobial strategies.

References

- Mechanisms of resistance to beta-lactam antibiotics.PubMed.

- What is the mechanism of Ampicillin?Patsnap Synapse.

- Understanding Ampicillin: Mechanism of Action and Clinical Applications.Walsh Medical Media.

- Pharmacology of Ampicillin ; Pharmacokinetics, Mechanism of action, Uses, Effects.YouTube.

- Ampicillin: Mechanism of Action.Scribd.

- Ampicillin.StatPearls - NCBI Bookshelf.

- BETA-LACTAMASE: An Important Resistance Mechanism In Bacteria.Microbiology Class.

- Sulbactam: a beta-lactamase inhibitor.PubMed.

- General mechanisms of β-lactam antimicrobial resistance.ResearchGate.

- What is the mechanism for the inhibition of beta lactamase by sulbactam?Study.com.

- Sultamicillin: Uses, Dosage, Side Effects and More.MIMS Philippines.

- β-Lactam Resistance Mechanisms: Gram-Positive Bacteria and Mycobacterium tuberculosis.PMC - PubMed Central.

- Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use.MDPI.

- β-Lactams and β-Lactamase Inhibitors: An Overview.PMC - NIH.

- Sultamicillin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use.PubMed.

- Molecular Mechanisms of Sulbactam Antibacterial Activity and Resistance Determinants in Acinetobacter baumannii.PMC - NIH.

- What is Sultamicillin Tosylate used for?Patsnap Synapse.

- What is the mechanism of Sultamicillin Tosylate?Patsnap Synapse.

- Clinical Efficacy of Hybrid of Ampicillin and Sultamicillin: A Review.ResearchGate.

- [Antimicrobial activities of sultamicillin against clinical isolates obtained from outpatients].PubMed.

- Efficacy and safety of Sultamicillin (Ampicillin/Sulbactan) and Amoxicillin/Clavulanic Acid in the treatment of upper respiratory tract infections in adults - an open-label, multicentric, randomized trial.NIH.

- Beta-lactamase Inhibitors.YouTube.

- SULTAMICILLIN.FDA Verification Portal.

- Worldwide clinical experience with sultamicillin.PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mims.com [mims.com]

- 3. Sultamicillin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. verification.fda.gov.ph [verification.fda.gov.ph]

- 5. youtube.com [youtube.com]

- 6. What is the mechanism of Ampicillin? [synapse.patsnap.com]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. What is the mechanism of Sultamicillin Tosylate? [synapse.patsnap.com]

- 10. What is Sultamicillin Tosylate used for? [synapse.patsnap.com]

- 11. scribd.com [scribd.com]

- 12. labeling.pfizer.com [labeling.pfizer.com]

- 13. microbiologyclass.net [microbiologyclass.net]

- 14. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sulbactam: a beta-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. homework.study.com [homework.study.com]

- 17. mdpi.com [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Molecular Mechanisms of Sulbactam Antibacterial Activity and Resistance Determinants in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Worldwide clinical experience with sultamicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. [Antimicrobial activities of sultamicillin against clinical isolates obtained from outpatients] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. β-Lactam Resistance Mechanisms: Gram-Positive Bacteria and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. [Mechanisms of resistance to beta-lactam antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure Analysis of Sultamicillin Tosylate Dihydrate

Foreword: The Criticality of the Crystalline State

In the realm of pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. The specific arrangement of molecules in a crystal lattice dictates fundamental physicochemical properties such as solubility, dissolution rate, stability, and bioavailability.[1][2] For Sultamicillin Tosylate Dihydrate, a co-drug of ampicillin and the β-lactamase inhibitor sulbactam, a thorough understanding and rigorous control of its crystalline form are not merely academic exercises; they are prerequisites for ensuring consistent clinical efficacy, product quality, and regulatory compliance.[] This guide provides a comprehensive technical overview of the analytical methodologies and underlying scientific principles for the complete crystal structure characterization of this compound, aimed at researchers, scientists, and drug development professionals.

The Phenomenon of Polymorphism in Sultamicillin Tosylate

Sultamicillin Tosylate has been shown to exist in more than one crystalline form, a phenomenon known as polymorphism.[4] Different polymorphs of the same compound can exhibit distinct physical properties, potentially impacting the drug's performance.[1][5] Therefore, the primary objective of this analytical endeavor is to unambiguously identify and characterize the specific crystalline form of this compound. A patent for a new polymorphic form of sultamicillin tosylate, designated as Form 2, highlights its distinct physical properties compared to a previously known form (Form 1), including a higher melting range and a different dissolution profile.[4] The presence of water molecules, as indicated by its dihydrate nature, adds another layer of complexity, as hydrates can have their own unique crystal structures and stability profiles compared to their anhydrous counterparts.[6][7][8]

A Multi-Technique Approach to Crystal Structure Analysis

A definitive analysis of the crystal structure of this compound necessitates a multi-technique approach. No single technique can provide a complete picture; instead, the data from each method are pieced together to build a comprehensive and self-validating understanding of the material's solid-state properties.

The logical flow of this analytical workflow is depicted below:

Caption: Workflow for the comprehensive crystal structure analysis of this compound.

Experimental Protocols and Rationale

Polymorph Screening and Single Crystal Growth

Objective: To produce high-quality single crystals of this compound suitable for Single-Crystal X-ray Diffraction (SCXRD) and to screen for potential new polymorphic forms.

Rationale: The foundation of a definitive crystal structure analysis is a high-quality single crystal.[9] The process of growing crystals from various solvents and under different conditions is also the most effective method for discovering new polymorphs.[5][10][11]

Step-by-Step Protocol:

-

Solvent Selection: Begin by assessing the solubility of this compound in a range of solvents with varying polarities (e.g., isopropanol, acetonitrile, methanol, ethanol, and aqueous mixtures). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.[4][12]

-

Slow Evaporation:

-

Prepare a near-saturated solution of the API in a selected solvent at a slightly elevated temperature.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial, cover it with a perforated seal (e.g., Parafilm with a few pinholes), and leave it undisturbed in a vibration-free environment.

-

The slow evaporation of the solvent will gradually increase the concentration, leading to the formation of single crystals over days or weeks.[9]

-

-

Slow Cooling:

-

Prepare a saturated solution at an elevated temperature.

-

Slowly cool the solution at a controlled rate (e.g., 0.1-1°C/h).[9] This controlled cooling minimizes the nucleation rate, allowing for the growth of larger, higher-quality crystals.

-

-

Crystal Harvesting: Once suitable crystals have formed (typically 0.1-0.5 mm in size with well-defined facets), carefully remove them from the mother liquor using a spatula or pipette and dry them on filter paper.[9]

Powder X-Ray Diffraction (PXRD)

Objective: To obtain a characteristic "fingerprint" of the crystalline material, identify the polymorphic form, and assess phase purity.

Rationale: PXRD is the most widely used technique for the routine identification and characterization of crystalline solids in the pharmaceutical industry.[13][14] Each crystalline form produces a unique diffraction pattern, which can be compared to reference patterns to identify the polymorph.[15] The patent for Sultamicillin Tosylate Form 2 provides a reference PXRD pattern.[4]

Step-by-Step Protocol:

-

Sample Preparation: Gently grind a small amount of the crystalline powder using a mortar and pestle to ensure a random orientation of the crystallites.[15] Be cautious, as excessive grinding can sometimes induce phase transformations.[15]

-

Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat, smooth surface that is level with the holder's surface to prevent errors in peak positions.[16]

-

Data Acquisition:

-

Data Analysis: Compare the positions (2θ values) and relative intensities of the diffraction peaks with the reference data from the patent to identify the polymorphic form.[4]

Thermal Analysis: DSC and TGA

Objective: To investigate the thermal behavior of the crystalline material, including melting point, phase transitions, and the presence of water of hydration.

Rationale: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, revealing thermal events like melting and polymorphic transitions.[18][19] Thermogravimetric Analysis (TGA) measures the change in mass as a function of temperature, which is crucial for quantifying the water content in a hydrate.[18]

Step-by-Step Protocol:

-

TGA Analysis (First): Always perform TGA before DSC to determine the decomposition temperature.[20]

-

Accurately weigh 5-10 mg of the sample into a TGA pan.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Analyze the resulting mass loss curve. For a dihydrate, a mass loss corresponding to two moles of water is expected before decomposition.

-

-

DSC Analysis:

-

Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

-

Use an empty sealed pan as a reference.

-

Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[21][22]

-

The resulting thermogram will show endothermic peaks corresponding to dehydration and melting, and potentially exothermic peaks for crystallization or phase transitions.

-

Vibrational Spectroscopy: FTIR and Raman

Objective: To obtain complementary structural information based on the vibrational modes of the molecules.

Rationale: FTIR and Raman spectroscopy are sensitive to the local chemical environment and molecular conformation. Different polymorphic forms can exhibit distinct spectra due to differences in intermolecular interactions (e.g., hydrogen bonding) within the crystal lattice.[23][24][25] These techniques provide a valuable orthogonal method to confirm the identity of a polymorphic form.

Step-by-Step Protocol:

-

FTIR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Place a small amount of the powder directly onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

Collect the spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Raman Spectroscopy:

-

Place a small amount of the powder on a microscope slide or in a vial.

-

Focus the laser beam onto the sample.

-

Collect the spectrum. Raman is particularly useful for analyzing samples in aqueous solution or through packaging. Low-frequency Raman can provide direct information about the lattice vibrations.[1][26]

-

-

Spectral Analysis: Compare the obtained spectra with reference spectra, paying close attention to shifts in peak positions, changes in relative intensities, and the appearance or disappearance of peaks, particularly in the fingerprint region (below 1500 cm⁻¹) and regions associated with hydrogen bonding (e.g., C=O, N-H, O-H stretching).[23]

Data Synthesis and Interpretation

The true power of this multi-technique approach lies in the synthesis of the data. The PXRD pattern provides the primary fingerprint for the polymorphic form, the thermal analysis confirms the hydration state and melting behavior, and the vibrational spectra offer a detailed look at the molecular-level interactions.

Quantitative Data Summary for Sultamicillin Tosylate Polymorphs

| Parameter | Form 1 (from Patent '772) | Form 2 (from Patent WO2007004239A1)[4] |

| Melting Range | 160-175 °C | Onset: 174.73 °C, Peak: 177.52 °C |

| PXRD Peaks (2θ) | Not explicitly listed, but a pattern is provided in the patent. | 5.52, 6.46, 11.02, 12.10, 12.88, 13.22, 14.30, 14.78, 15.24, 15.92, 16.46, 18.20, 18.62, 18.96, 19.34, 20.26, 20.70, 21.16, 21.96, 22.98, 23.42, 23.74, 24.30, 25.06, 26.56, 27.04, 27.36, 28.04, 28.76, 29.30, 29.80, 31.28, 32.04, 34.64, 34.90, 36.40, 38.80 |

| IR Absorption (cm⁻¹) | Strong bands at 1790, 1680, 1515, 1325 | 2978, 1793, 1689, 1498, 1459, 1326, 1175, 1126, 1009, 975, 684, 570 |

Note: The data for Form 1 is inferred from descriptions in the patent for Form 2.[4]

Conclusion: Towards a Complete Structural Understanding

The comprehensive crystal structure analysis of this compound is a critical component of its development and manufacturing. By employing a logical, multi-technique workflow encompassing recrystallization, X-ray diffraction, thermal analysis, and vibrational spectroscopy, researchers can confidently identify, characterize, and control the polymorphic form of this important API. This rigorous approach ensures the consistency, stability, and ultimately, the therapeutic efficacy of the final drug product.

References

- Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs. (2011). American Pharmaceutical Review. [Link]

- Recrystallization of Active Pharmaceutical Ingredients. (2012).

- Polymorph screening in pharmaceutical development. (2010). European Pharmaceutical Review. [Link]

- Polymorphism by FT-IR and Raman Spectroscopies. (2015).

- Powder X-ray Diffraction Protocol/SOP. (n.d.). University of Washington. [Link]

- Polymorph characterization of active pharmaceutical ingredients (APIs) using low-frequency Raman spectroscopy. (2013). Journal of Pharmaceutical and Biomedical Analysis. [Link]

- Perspective on Water of Crystallization Affecting the Functionality of Pharmaceuticals. (2011). Journal of Pharmaceutical Sciences. [Link]

- The importance of characterizing the crystal form of the drug substance during drug development. (2003). Drug Development and Industrial Pharmacy. [Link]

- What are (pharmaceutical)

- The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innov

- The effect of water molecules in stabilizing co-crystals of active pharmaceutical ingredients. (2018). CrystEngComm. [Link]

- A practical guide to pharmaceutical analyses using X-ray powder diffraction. (2019). Powder Diffraction. [Link]

- Dehydration and Rehydration Mechanisms of Pharmaceutical Crystals: Classification Of Hydrates by Activation Energy. (2021). Journal of Pharmaceutical Sciences. [Link]

- Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. (2025).

- Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. (n.d.). Coherent. [Link]

- Recrystallization of Active Pharmaceutical Ingredients. (2012).

- Specialized Solid Form Screening Techniques. (2012). Organic Process Research & Development. [Link]

- A practical guide to pharmaceutical analyses using X-ray powder diffraction. (2019).

- New polymorphic form of sultamicillin tosylate and a process therefor. (2007).

- Sultamicillin tosyl

- Recrystallization of Active Pharmaceutical Ingredients. (2012). Semantic Scholar. [Link]

- X-ray Diffraction III: Pharmaceutical Applic

- Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (2014). University of Utah. [Link]

- Powder X-ray Diffraction and its Application to Biotherapeutic Formulation Development. (2012). American Pharmaceutical Review. [Link]

- How to Analyze Drugs Using X-ray Diffraction. (n.d.).

- Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. (n.d.). Intertek. [Link]

- Sultamicillin Tosylate / Official Monographs for Part I. (n.d.). Japanese Pharmacopoeia. [Link]

- Sultamicillin Tosylate Hydr

- DSC vs TGA: A Simple Comparison Guide. (2025).

- Standard DSC curves of the APIs and their 50/50 physical mixtures. (n.d.).

- Procedures for operation of the TA Instruments DSC. (n.d.). University of Southern Mississippi. [Link]

- Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-. (2018). SciSpace. [Link]

Sources

- 1. Polymorph characterization of active pharmaceutical ingredients (APIs) using low-frequency Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 4. WO2007004239A1 - New polymorphic form of sultamicillin tosylate and a process therefor - Google Patents [patents.google.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]

- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. moodle2.units.it [moodle2.units.it]

- 15. icdd.com [icdd.com]

- 16. mcgill.ca [mcgill.ca]

- 17. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 18. fpe.umd.edu [fpe.umd.edu]

- 19. resolvemass.ca [resolvemass.ca]

- 20. mse.washington.edu [mse.washington.edu]

- 21. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 22. researchgate.net [researchgate.net]

- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 24. researchgate.net [researchgate.net]

- 25. academic.oup.com [academic.oup.com]

- 26. coherent.com [coherent.com]

"pharmacokinetics and pharmacodynamics of sultamicillin in vitro"

An In-Depth Technical Guide to the In Vitro Pharmacokinetics and Pharmacodynamics of Sultamicillin

Authored by a Senior Application Scientist

Abstract

Sultamicillin represents a sophisticated approach in antibacterial therapy, functioning as a mutual prodrug that delivers ampicillin and the β-lactamase inhibitor sulbactam in a 1:1 molar ratio.[1][2] This guide offers a comprehensive technical examination of the in vitro pharmacokinetics (PK) and pharmacodynamics (PD) of sultamicillin. We will delve into the foundational science of its hydrolysis, the synergistic mechanism of its active components, and the robust methodologies required to characterize its activity in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate this potent antibacterial agent.

Part 1: The Foundational Chemistry and In Vitro Pharmacokinetics

Sultamicillin is not active in its native form. It is a double ester linking ampicillin and sulbactam.[3][4] Its therapeutic value is realized upon hydrolysis, a process critical to its pharmacokinetic profile.

The Hydrolysis Pathway: From Prodrug to Active Moieties

In a clinical context, sultamicillin is efficiently hydrolyzed by esterases in the gastrointestinal tract during absorption to release ampicillin and sulbactam into systemic circulation.[5][6] For in vitro studies, this hydrolysis must be simulated or accounted for. Typically, studies are conducted using the active components, ampicillin and sulbactam, in combination, as sultamicillin itself has no direct antibacterial activity.[7] The primary in vitro pharmacokinetic consideration is the stability of the prodrug in various biological matrices (e.g., simulated gastric fluid, plasma) and the subsequent release of the active compounds.

Caption: Hydrolysis of the sultamicillin prodrug into its active constituents.

Key In Vitro Pharmacokinetic Parameters

While most pharmacokinetic studies are conducted in vivo, foundational in vitro assays provide essential data for drug development.

| Parameter | In Vitro Assay | Rationale and Significance |

| Solubility | Kinetic or Thermodynamic Solubility Assays | Determines the maximum concentration of the compound that can be dissolved in a given solvent. Poor solubility can hinder formulation and affect absorption, even for a prodrug. |

| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Cell Monolayer Assay | Predicts the ability of the compound to diffuse across biological membranes. For sultamicillin, this predicts its potential to cross the gut wall before hydrolysis. |

| Metabolic Stability | Liver Microsome or S9 Fraction Stability Assay | Assesses the rate of metabolism by liver enzymes. For sultamicillin, this primarily confirms its rapid conversion to ampicillin and sulbactam. |

Part 2: The Synergistic Pharmacodynamics of Ampicillin and Sulbactam

The true power of sultamicillin lies in the pharmacodynamic synergy between its hydrolyzed components. This combination extends the utility of ampicillin into a landscape of increasing bacterial resistance.

Dual Mechanism of Action

The antibacterial efficacy of the ampicillin/sulbactam combination is a classic example of a synergistic interaction designed to overcome a specific resistance mechanism.

-

Ampicillin's Role (The Bactericidal Agent) : Ampicillin is a β-lactam antibiotic that targets penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of bacterial cell wall (peptidoglycan) synthesis.[8][9] By inhibiting these proteins, ampicillin disrupts cell wall integrity, leading to cell lysis and bacterial death.[10][11] This mechanism is most effective against actively multiplying bacteria.[6]

-

Sulbactam's Role (The Protector) : Many bacteria have developed resistance to β-lactam antibiotics by producing β-lactamase enzymes, which hydrolyze the β-lactam ring and inactivate the drug.[12][13] Sulbactam is a potent, irreversible inhibitor of many of these enzymes.[14][15] It functions as a "suicide inhibitor," forming a stable, inactive complex with the β-lactamase enzyme, thereby protecting ampicillin from degradation.[15][16] This allows ampicillin to reach its PBP targets and exert its bactericidal effect.[17]

Caption: The synergistic mechanism of ampicillin and sulbactam.

In Vitro Antibacterial Spectrum

The combination of ampicillin and sulbactam provides a broad spectrum of activity against many pathogens that are often resistant to ampicillin alone.[1]

| Bacterial Group | Representative Pathogens | Activity Notes |

| Gram-Positive Aerobes | Staphylococcus aureus (including β-lactamase producers), Streptococcus pneumoniae, Enterococcus faecalis | Effective against many penicillin-resistant strains.[3][18] |

| Gram-Negative Aerobes | Haemophilus influenzae (including β-lactamase producers), Moraxella catarrhalis, Escherichia coli, Klebsiella spp., Proteus spp. | Sulbactam restores ampicillin's activity against many common Gram-negative pathogens.[4][18] |

| Anaerobes | Bacteroides fragilis and related species | The combination is effective against many clinically significant anaerobic bacteria.[18] |

Part 3: Core Methodologies for In Vitro Evaluation

Rigorous and standardized in vitro testing is paramount for determining the efficacy of an antimicrobial agent. The following protocols are based on guidelines from authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI).[19]

Workflow for In Vitro Pharmacodynamic Assessment

A logical progression of experiments provides a complete picture of the antimicrobial's in vitro profile.

Caption: Standard workflow for in vitro pharmacodynamic evaluation of an antibiotic.

Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20]

-

Expertise & Causality: This is the gold standard for quantitative susceptibility testing. Using 96-well plates allows for high-throughput screening of multiple concentrations and isolates. Cation-adjusted Mueller-Hinton broth (CAMHB) is the standard medium as it is low in inhibitors (like thymidine and thymine) that can interfere with some antibiotics.

-

Protocol Steps:

-

Prepare Antimicrobial Stock: Prepare a stock solution of ampicillin/sulbactam (typically in a 2:1 ratio) in a suitable solvent.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial stock solution in CAMHB to achieve the desired final concentration range.

-

Inoculum Preparation: From a fresh (18-24 hour) culture on a non-selective agar plate, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Inoculation: Dilute the standardized inoculum so that each well of the microtiter plate receives a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no drug) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as observed with the naked eye.

-

Protocol: Time-Kill Kinetic Assay

This dynamic assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.[21][22]

-

Expertise & Causality: Unlike the static MIC, a time-kill assay provides pharmacodynamic information on the concentration- or time-dependent nature of bactericidal activity. This is crucial for optimizing dosing regimens. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is the standard definition of bactericidal activity.

-

Protocol Steps:

-

Preparation: Prepare tubes of CAMHB containing the antimicrobial agent at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). Also, prepare a drug-free growth control tube.

-

Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

Time-Point Sampling: Incubate all tubes at 35°C ± 2°C, usually in a shaking water bath. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot from each tube.[22]

-

Quantification: Perform serial dilutions of the collected aliquots in sterile saline. Plate a known volume of each dilution onto non-selective agar plates.

-

Incubation and Counting: Incubate the plates for 18-24 hours. Count the number of colonies on the plates that yield 30-300 colonies to calculate the CFU/mL at each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each antimicrobial concentration and the growth control.

-

Protocol: Post-Antibiotic Effect (PAE) Assessment

The PAE is the suppression of bacterial growth that persists after a brief exposure to an antimicrobial agent.[23]

-

Expertise & Causality: The PAE is an important pharmacodynamic parameter. For β-lactam antibiotics, a PAE is typically observed against Gram-positive cocci but is often minimal or absent against Gram-negative bacilli.[23] Its duration can influence dosing intervals.

-

Protocol Steps:

-

Exposure: Expose a mid-log phase bacterial culture (approx. 10⁷ CFU/mL) to a supra-MIC concentration (e.g., 5-10x MIC) of the antimicrobial for a defined period (e.g., 1-2 hours). A parallel drug-free culture serves as a control.

-

Drug Removal: Remove the antimicrobial agent. This is typically achieved by a 1:1000 dilution into pre-warmed, drug-free broth, which reduces the drug concentration to sub-inhibitory levels.

-

Regrowth Monitoring: Incubate both the test (previously exposed) and control (unexposed but similarly diluted) cultures.

-

Quantification: At hourly intervals, take samples from both cultures and determine the CFU/mL by plating serial dilutions.

-

Calculation: The PAE is calculated using the formula: PAE = T - C , where T is the time required for the CFU/mL in the test culture to increase by 1-log₁₀ above the count observed immediately after drug removal, and C is the corresponding time for the control culture.

-

Conclusion

The in vitro evaluation of sultamicillin is a multi-faceted process that hinges on understanding its nature as a prodrug and the powerful synergy of its active components. By employing standardized methodologies for determining susceptibility (MIC), bactericidal rate (time-kill), and persistent effects (PAE), researchers can accurately characterize its pharmacodynamic profile. This detailed in vitro data forms the bedrock for preclinical and clinical studies, ultimately guiding the effective use of this important therapeutic agent in the fight against bacterial infections.

References

- What is the mechanism of Ampicillin? - Patsnap Synapse. (2024).

- Understanding Ampicillin: Mechanism of Action and Clinical Applications - Walsh Medical Media. (2023).

- Pharmacology of Ampicillin ; Pharmacokinetics, Mechanism of action, Uses, Effects. (2024).

- Ampicillin: Mechanism of Action | PDF - Scribd. (n.d.).

- The Enduring Efficacy of Sultamicillin: An In-depth Technical Guide to its Antimicrobial Spectrum Against Resistant Strains - Benchchem. (2025).

- sultamicillin - FDA Verification Portal. (n.d.).

- Ampicillin - StatPearls - NCBI Bookshelf - NIH. (n.d.).

- Sulbactam: a beta-lactamase inhibitor - PubMed. (n.d.).

- The Dual-Pronged Assault: Sultamicillin Hydrochloride's Mechanism of Action Against Beta-Lactamase Bacteria - Benchchem. (2025).

- What is the mechanism of Sulbactam sodium? - Patsnap Synapse. (2024).

- What is the mechanism for the inhibition of beta lactamase by sulbactam? - Homework.Study.com. (n.d.).

- Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use - MDPI. (2021).

- What is the mechanism of Sultamicillin Tosylate? - Patsnap Synapse. (2024).

- Pharmacokinetics and bioavailability of sultamicillin estimated by high performance liquid chromatography | Scilit. (n.d.).

- The Science Behind Inactivating Beta-Lactamase Enzymes with Sodium Sulbactam. (2026).

- SULTAMICILLIN - Pfizer. (n.d.).

- Sultamicillin - Wikipedia. (n.d.).

- SULTAMICILLIN - FDA Verification Portal. (n.d.).

- SULTAMICILLIN - FDA Verification Portal. (n.d.).

- The pharmacokinetics of sultamicillin - PubMed. (n.d.).

- Pharmacokinetics of sultamicillin in mice, rats, and dogs - PMC - NIH. (n.d.).

- Sultamicillin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed. (n.d.).

- The postantibiotic effect: a review of in vitro and in vivo data - PubMed. (n.d.).

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).

- Pharmacokinetics and bioavailability of sultamicillin estimated by high performance liquid chromatography - PubMed. (n.d.).

- Bio equivalence Study of Sultamicillin Suspensions | Request PDF - ResearchGate. (2004).

- In vitro antimicrobial susceptibility testing methods - Pure. (2018).

- Time-Kill Evaluations | Nelson Labs. (n.d.).

- Antibacterial Susceptibility Test Interpretive Criteria - FDA. (2025).

- The post-antibiotic sub-MIC effect in vitro and in vivo - PubMed. (1993).

- (PDF) Studies on sultamicillin hydrolysis - ResearchGate. (n.d.).

- Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (2021).

- In vitro time-kill kinetics of dalbavancin against Staphylococcus spp. biofilms over prolonged exposure times. (2019).

- Time-kill kinetics of antibiotics active against rapidly growing mycobacteria | Request PDF. (2015).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sultamicillin - Wikipedia [en.wikipedia.org]

- 3. verification.fda.gov.ph [verification.fda.gov.ph]

- 4. verification.fda.gov.ph [verification.fda.gov.ph]

- 5. Pharmacokinetics and bioavailability of sultamicillin estimated by high performance liquid chromatography | Scilit [scilit.com]

- 6. verification.fda.gov.ph [verification.fda.gov.ph]

- 7. Sultamicillin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Ampicillin? [synapse.patsnap.com]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. youtube.com [youtube.com]

- 11. scribd.com [scribd.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. Sulbactam: a beta-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Sulbactam sodium? [synapse.patsnap.com]

- 16. homework.study.com [homework.study.com]

- 17. What is the mechanism of Sultamicillin Tosylate? [synapse.patsnap.com]

- 18. labeling.pfizer.com [labeling.pfizer.com]

- 19. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]

- 20. mdpi.com [mdpi.com]

- 21. nelsonlabs.com [nelsonlabs.com]

- 22. actascientific.com [actascientific.com]

- 23. The postantibiotic effect: a review of in vitro and in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of Sultamicillin Tosylate Dihydrate in Organic Solvents

Introduction

Sultamicillin, a mutual prodrug of ampicillin and the β-lactamase inhibitor sulbactam, is a potent oral antibiotic.[1] The tosylate dihydrate salt form of sultamicillin is often utilized in pharmaceutical formulations. A comprehensive understanding of its solubility profile in various organic solvents is paramount for successful drug development, from early-stage formulation to process chemistry and analytical method development. This guide provides a detailed exploration of the solubility of sultamicillin tosylate dihydrate, grounded in fundamental physicochemical principles and established experimental methodologies. We will delve into the theoretical underpinnings of solubility, present robust protocols for its determination, and offer a consolidated view of its solubility in a range of common organic solvents.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline powder.[2][3] Its molecular structure, a tosylate salt of the double ester of ampicillin and sulbactam, dictates its interactions with various solvents.[4] The presence of multiple functional groups, including esters, amides, carboxylic acids (in the parent molecules), a sulfonic acid group in the tosylate counter-ion, and water of hydration, contributes to a complex polarity profile. This intricate structure allows for a range of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces, all of which play a crucial role in the dissolution process.

Key Physicochemical Characteristics:

-

Molecular Formula: C₃₂H₃₈N₄O₁₂S₃·2H₂O[2]

-

Molecular Weight: 802.89 g/mol (dihydrate)[5]

-

Appearance: White or almost white, crystalline powder[2]

-

General Solubility: The compound exhibits varied solubility, being freely soluble in some polar organic solvents while practically insoluble in nonpolar ones.[3][6]

Theoretical Principles of Solubility: A Practical Perspective

The solubility of a crystalline solid, such as this compound, in a liquid solvent is governed by the equilibrium between the solid state and the solution. This equilibrium is influenced by the strength of the interactions between the solute molecules in the crystal lattice versus the interactions between the solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

In the context of drug development, we are primarily concerned with two types of solubility measurements: kinetic and thermodynamic solubility.

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined in high-throughput screening settings.[7][8] It is typically assessed by adding a concentrated stock solution of the compound (usually in dimethyl sulfoxide, DMSO) to an aqueous or organic medium and observing the concentration at which precipitation occurs. This method is rapid but can often overestimate the true solubility as it can lead to the formation of supersaturated solutions.[9]

-

Thermodynamic Solubility: This represents the true equilibrium solubility, where the dissolved solute is in equilibrium with the undissolved solid.[10] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a sufficient period, followed by the quantification of the dissolved compound in the saturated solution.[11] While more time-consuming, thermodynamic solubility provides a more accurate and fundamental measure of a compound's solubility, which is critical for formulation and biopharmaceutical classification.[10][11]

Experimental Determination of Solubility

The selection of an appropriate method for solubility determination depends on the stage of drug development and the required throughput and accuracy. Here, we detail two widely accepted protocols.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[9]

Principle: An excess amount of the solid drug is agitated in the solvent of interest for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid and analyzed to determine the concentration of the dissolved drug.

Step-by-Step Methodology:

-

Preparation: Accurately weigh an excess amount of this compound into a glass vial. The excess solid should be visually apparent throughout the experiment.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or rotator. Agitate the samples for a defined period (typically 24-48 hours) to ensure equilibrium is reached.[10] The temperature should be precisely controlled as solubility is temperature-dependent.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a chemically compatible filter (e.g., PTFE) may be necessary.

-

Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][6] A calibration curve prepared with known concentrations of the compound in the same solvent should be used for accurate quantification.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility Determination (High-Throughput Method)

This method is suitable for rapid screening of solubility in multiple solvents.[12]

Principle: A concentrated stock solution of the drug in a universal solvent (typically DMSO) is added to the test solvents. The concentration at which precipitation is observed is determined, often using nephelometry (light scattering) or UV absorbance after filtration.[12]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).[13]

-

Plate Preparation: In a microtiter plate, dispense the test organic solvents into the wells.

-

Compound Addition: Add a small volume of the DMSO stock solution to each well containing the test solvent. This is often done in a serial dilution manner to cover a range of concentrations.[13]

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature, with gentle shaking.[12]

-

Detection:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[12][14]

-

Filtration and UV/Vis Spectroscopy: Filter the contents of each well through a filter plate to remove any precipitate. Measure the absorbance of the filtrate using a UV/Vis plate reader at the λmax of this compound (around 225 nm).[3][6][12] The concentration is then determined from a standard curve.

-

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is detected.

Caption: Workflow for Kinetic Solubility Determination.

Summary of the Solubility Profile of this compound

The following table summarizes the known solubility of this compound in various organic solvents based on available literature. It is important to note that qualitative descriptors can vary between sources, and quantitative data is often method-dependent.

| Solvent | Solubility Descriptor | Quantitative Data (if available) | Reference(s) |

| Methanol | Freely soluble / Sparingly soluble | - | [3][5][6] |

| Ethanol (96%) | Sparingly soluble | - | [2][15][] |

| Acetonitrile | Freely soluble | - | [3][5][6] |

| Acetone | Freely soluble | - | [3][6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | 27.5 mg/mL, 100 mg/mL, 125 mg/mL | [1][4][17] |

| Methylene Chloride | Practically insoluble | - | [2] |

| Benzene | Insoluble | - | [3][6] |

| Chloroform | Insoluble | - | [3][6] |

| Diethyl Ether | Insoluble | - | [3][6] |

Note: "Freely soluble," "sparingly soluble," and "practically insoluble" are qualitative terms from pharmacopeial standards and generally correspond to parts of solvent required for one part of solute.

Conclusion

The solubility of this compound in organic solvents is a critical parameter influencing its pharmaceutical development. This guide has provided a comprehensive overview of its solubility profile, from the underlying physicochemical principles to practical, step-by-step experimental protocols for both thermodynamic and kinetic solubility determination. The provided data indicates that this compound is highly soluble in polar aprotic solvents like DMSO and acetone, and also shows good solubility in polar protic solvents such as methanol and acetonitrile. Conversely, it is poorly soluble in nonpolar solvents. This solubility behavior is consistent with its complex, polar structure. For researchers and drug development professionals, a thorough and methodologically sound approach to determining the solubility of this active pharmaceutical ingredient is essential for optimizing formulation strategies, ensuring robust analytical methods, and ultimately, contributing to the development of a safe and effective therapeutic product.

References

- AxisPharm. Kinetic Solubility Assays Protocol. URL: https://axispharm.com/resources/protocols/kinetic-solubility-assays-protocol/

- protocols.io. (2025). In-vitro Thermodynamic Solubility. URL: https://www.protocols.io/view/in-vitro-thermodynamic-solubility-5qpvobkdbv4o/v1

- TargetMol. (n.d.). Sultamicillin Tosylate. URL: https://www.targetmol.

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-sol-145k2q2wpr5p/v1

- Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1147-1151. URL: https://www.sciencedirect.com/science/article/abs/pii/S073170850500271X

- European Pharmacopoeia. (2024).

- Patel, B. H., et al. (2018). Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. International Journal of Pharmaceutical Research and Scholars, 7(2), 1-8. URL: https://scispace.com/paper/analytical-method-development-and-validation-for-sultamicillin-tosylate-dihydrate-in-bulk-and-pharmaceutical-dosage-forms-by-rp-hplc-10.1.1.1027.7686

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). URL: https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-aqueous-solubility-assay

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? URL: https://www.researchgate.net/post/How_to_determine_the_solubility_of_a_substance_in_an_organic_solvent

- International Journal of Pharmaceutical Research and Scholars. (2018). Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. URL: https://www.ijprs.com/abstract.php?id=804

- Domainex. (n.d.). Thermodynamic Solubility Assay. URL: https://www.domainex.co.uk/in-vitro-assays/physicochemical/thermodynamic-solubility-assay

- ACS Publications. (2015). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data, 61(2), 947-951. URL: https://pubs.acs.org/doi/10.1021/acs.jced.5b00780

- PubMed. (n.d.). In vitro solubility assays in drug discovery. URL: https://pubmed.ncbi.nlm.nih.gov/18488663/

- Evotec. (n.d.). Thermodynamic Solubility Assay. URL: https://www.evotec.com/en/asset-download-form/thermodynamic-solubility-assay-273

- Guidechem. (n.d.). Sultamicillin tosilate 83105-70-8 wiki. URL: https://www.guidechem.

- Japanese Pharmacopoeia. (n.d.). Sultamicillin Tosilate. URL: https://www.pmda.go.jp/files/000252835.pdf

- Tokyo Chemical Industry Co., Ltd. (n.d.). Sultamicillin Tosylate. URL: https://www.tcichemicals.com/IN/en/p/U0097

- ScienceDirect. (2024). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Science, 296, 120027. URL: https://www.sciencedirect.com/science/article/pii/S000925092400277X

- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. URL: https://www.charnwood-discovery.com/in-vitro-assays/kinetic-solubility/

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. URL: https://www.wuxiapptec.com/blog/4-ways-drug-solubility-testing-helps-discovery-development

- Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. URL: https://www.dissolutiontech.com/issues/201111/DT201111_A02.pdf

- Toronto Research Chemicals. (n.d.). Sultamicillin tosylate. URL: https://www.trc-canada.com/product-detail/?S350907

- PubChem. (n.d.). Sultamicillin Tosilate Hydrate. URL: https://pubchem.ncbi.nlm.nih.gov/compound/5282436

- MedChemExpress. (n.d.). Sultamicillin tosylate. URL: https://www.medchemexpress.

- ChemicalBook. (2025). Sultamicillin tosilate | 83105-70-8. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6315173.htm

- BOC Sciences. (n.d.). CAS 83105-70-8 Sultamicillin tosylate. URL: https://www.bocsci.

- Selleck Chemicals. (n.d.). Sultamicillin Tosylate. URL: https://www.selleckchem.

- ChemicalBook. (n.d.). Sultamicillin tosilate. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB6315173.htm

- Santa Cruz Biotechnology. (n.d.). Sultamicillin tosylate. URL: https://www.scbt.

Sources

- 1. Sultamicillin Tosylate | Antibiotic | Antibacterial | TargetMol [targetmol.com]

- 2. uspbpep.com [uspbpep.com]

- 3. scispace.com [scispace.com]

- 4. selleckchem.com [selleckchem.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC - IJPRS [ijprs.com]

- 7. charnwooddiscovery.com [charnwooddiscovery.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. In-vitro Thermodynamic Solubility [protocols.io]

- 11. evotec.com [evotec.com]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. enamine.net [enamine.net]

- 15. Sultamicillin tosilate | 83105-70-8 [chemicalbook.com]

- 17. medchemexpress.com [medchemexpress.com]

"hydrolysis kinetics of sultamicillin tosylate dihydrate in aqueous solution"

An In-depth Technical Guide to the Hydrolysis Kinetics of Sultamicillin Tosylate Dihydrate in Aqueous Solution

Executive Summary

Sultamicillin is a mutual prodrug that enhances the oral bioavailability of two critical antibacterial agents: ampicillin and the β-lactamase inhibitor, sulbactam.[1] Its clinical efficacy is contingent upon its stability prior to administration and its predictable hydrolysis in vivo to release the active moieties. The critical step governing its activation and degradation is the hydrolysis of its double ester linkage, a process highly sensitive to aqueous environments. This technical guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive framework for investigating the hydrolysis kinetics of this compound. We will delve into the mechanistic pathways of its degradation, present a self-validating experimental workflow using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and detail the subsequent data analysis required to model its stability under varying pH and temperature conditions. The insights derived from such a study are paramount for researchers, formulation scientists, and quality control professionals in the development of stable and effective sultamicillin-based pharmaceutical products.

The Molecular Rationale: Understanding Sultamicillin's Design and Instability